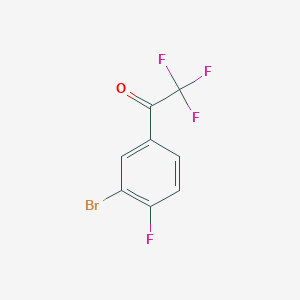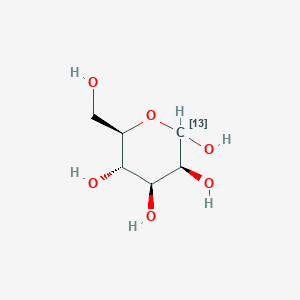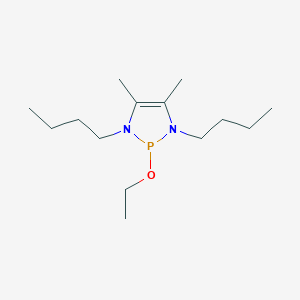
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DPPE and has been extensively studied for its applications in various scientific fields, including organic chemistry, biochemistry, and medicinal chemistry. In
作用机制
The mechanism of action of DPPE is not fully understood. However, it is believed that DPPE interacts with cell membranes, leading to changes in membrane fluidity and permeability. DPPE has also been shown to interact with various proteins and enzymes, leading to changes in their activity.
生化和生理效应
DPPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPPE can induce apoptosis in cancer cells, leading to cell death. DPPE has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of DPPE is its high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of DPPE is its potential toxicity, which must be taken into consideration when using DPPE in lab experiments.
未来方向
There are many potential future directions for the study of DPPE. One area of interest is the development of DPPE-based drug delivery systems for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the development of new synthetic methods for DPPE and its derivatives. Additionally, the mechanism of action of DPPE and its interactions with cell membranes and proteins require further investigation.
合成方法
DPPE can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing DPPE is through the reaction of 2-bromo-1,3-dimethylimidazolinium bromide and sodium phosphide. This reaction results in the formation of DPPE, which can be further purified through various methods, including column chromatography and recrystallization.
科学研究应用
DPPE has been extensively studied for its potential applications in various scientific fields. In organic chemistry, DPPE has been used as a ligand for various metal catalysts, including palladium and copper. DPPE has also been used as a precursor for the synthesis of various organic compounds, including heterocycles and chiral compounds.
In biochemistry and medicinal chemistry, DPPE has been studied for its potential applications as a drug delivery agent. DPPE has been shown to have high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE has also been shown to have anticancer properties, making it a potential candidate for cancer treatment.
属性
CAS 编号 |
141968-97-0 |
|---|---|
产品名称 |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
分子式 |
C14H29N2OP |
分子量 |
272.37 g/mol |
IUPAC 名称 |
1,3-dibutyl-2-ethoxy-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15)17-8-3/h6-12H2,1-5H3 |
InChI 键 |
HDRGJOIDQKNWSQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
规范 SMILES |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
其他 CAS 编号 |
141968-97-0 |
同义词 |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



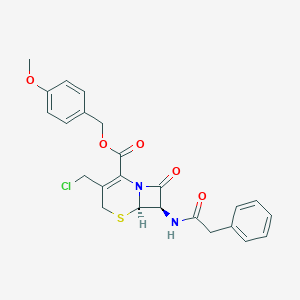
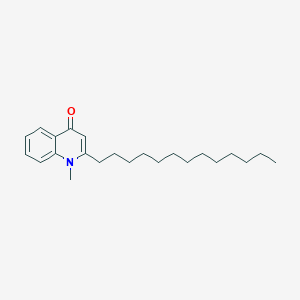
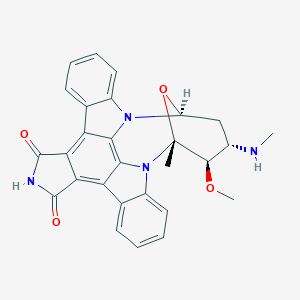
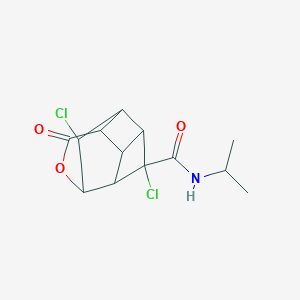
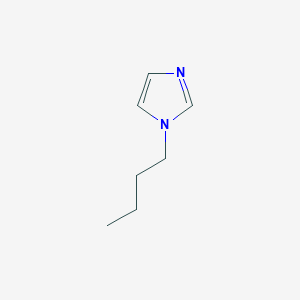
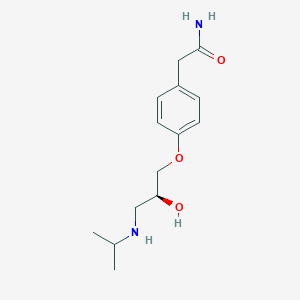
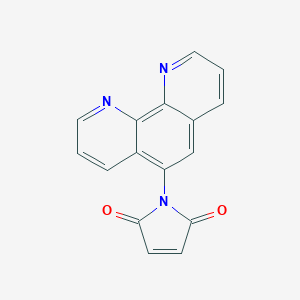
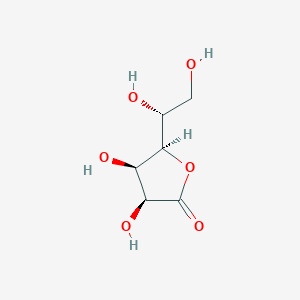
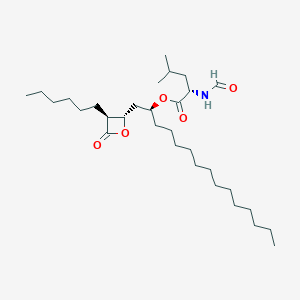
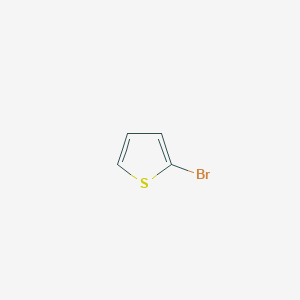
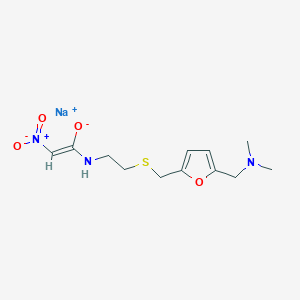
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)
